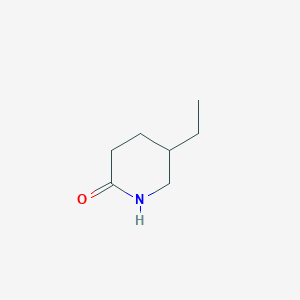

5-Ethylpiperidin-2-one

CAS No.: 51206-36-1

Cat. No.: VC7977582

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51206-36-1 |

|---|---|

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | 5-ethylpiperidin-2-one |

| Standard InChI | InChI=1S/C7H13NO/c1-2-6-3-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) |

| Standard InChI Key | BPIZRWVWYUPAQQ-UHFFFAOYSA-N |

| SMILES | CCC1CCC(=O)NC1 |

| Canonical SMILES | CCC1CCC(=O)NC1 |

Introduction

Key Findings

5-Ethylpiperidin-2-one is a six-membered lactam featuring a ketone group at position 2 and an ethyl substituent at position 5 of the piperidine ring. This compound serves as a critical intermediate in organic synthesis, particularly for pharmaceuticals and bioactive alkaloids. Its derivatives exhibit notable biological activities, including anti-inflammatory and central nervous system (CNS) modulation. This review synthesizes structural, synthetic, and application data from diverse sources, emphasizing authoritative research findings.

Chemical Identity and Structural Properties

5-Ethylpiperidin-2-one (IUPAC: 5-ethylpiperidin-2-one) belongs to the piperidinone family, characterized by a cyclic amide structure. Key properties include:

Table 1: Physicochemical Properties of 5-Ethylpiperidin-2-one and Related Derivatives

Structural Insights:

-

The ethyl group at position 5 introduces stereochemical complexity. For example, (5R)-1-amino-5-ethylpiperidin-2-one ( ) has a chiral center at C5, confirmed via X-ray crystallography in related compounds .

-

Substituents like allyl or amino groups at position 1 modulate reactivity and biological activity .

Synthesis and Stereochemical Control

Key Synthetic Routes

-

Cyclocondensation Reactions:

-

Reductive Amination:

-

Grignard Additions:

Stereochemical Outcomes

-

Dynamic Kinetic Resolution: Cyclocondensation of racemic δ-oxoesters with (R)-phenylglycinol yields diastereomeric ratios up to 9:1, favoring the cis-configured product .

-

Catalytic Asymmetric Synthesis: Chiral catalysts like modified Grubbs catalysts enable enantioselective ring-closing metathesis, critical for quinolizidine alkaloid synthesis .

Biological and Pharmacological Applications

Anti-Inflammatory Activity

-

MAK01 Derivative: A pivalate-based Michael adduct of 5-ethylpiperidin-2-one exhibits COX-2 selectivity (IC₅₀ = 130 μg/mL) and 5-LOX inhibition (IC₅₀ = 105 μg/mL), outperforming zileuton in preclinical models .

CNS-Targeted Therapeutics

-

5-HT₁A Agonists: Aminopyrimidine derivatives (e.g., 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine) show moderate 5-HT₁A binding (Ki = 120 nM) and improved metabolic stability via logD optimization .

Alkaloid Synthesis

-

Haliclona Alkaloids: 5-Ethylpiperidin-2-one intermediates enable enantioselective synthesis of haliclorensin C and halitulin, marine natural products with antitumor activity .

| Parameter | Value | Source |

|---|---|---|

| Flash Point | 148.8°C | |

| Autoignition Temperature | Not reported | — |

| Hazard Statements | Irritant (skin/eyes) |

Recommendations:

Future Directions

-

Stereoselective Functionalization: Developing catalytic methods for C5-ethyl retention during C3/C4 derivatization.

-

Drug Delivery Systems: Exploring 5-ethylpiperidin-2-one as a prodrug scaffold for CNS penetration.

-

Green Chemistry: Transitioning TiCl₄-mediated syntheses to Lewis acid-free protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume